molecular formula C12H22O2 B025594 2-(4-tert-butylcyclohexyl)acetic Acid CAS No. 105906-07-8

2-(4-tert-butylcyclohexyl)acetic Acid

Cat. No. B025594
M. Wt: 198.3 g/mol
InChI Key: UEERPCZVXPLDMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclodimerization reactions and interactions with specific reagents. For instance, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid undergoes cyclodimerization upon heating, leading to racemic cis- and trans-isomeric lactone-acids, highlighting a method for generating structurally complex derivatives from simpler precursors (Nesvadba, Rzadek, & Rist, 2001). Another example involves the efficient labeling of precursor chelating agents for lanthanide ions, indicating a straightforward and high-yield synthesis approach that could potentially be adapted for the synthesis of 2-(4-tert-Butylcyclohexyl)acetic Acid (Li, Winnard, & Bhujwalla, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, is characterized by the presence of zwitterions and extensive hydrogen bonding, which stabilizes the molecular structure and influences its reactivity and physical properties (Wani et al., 2013). This suggests that the molecular structure of 2-(4-tert-Butylcyclohexyl)acetic Acid would also exhibit specific interactions that could affect its behavior in chemical reactions and applications.

Chemical Reactions and Properties

Chemical reactions involving similar compounds showcase a variety of reactivity patterns. For example, the oxidation of 2,6-Di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in acetic acid results in multiple oxidation products, indicating a pathway that could be relevant for modifying the chemical properties of 2-(4-tert-Butylcyclohexyl)acetic Acid for specific applications (Shimizu et al., 1990).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-(4-tert-Butylcyclohexyl)acetic Acid, such as solubility, melting points, and crystallization behavior, can be inferred from studies on similar molecules. The crystallization of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, with its detailed crystal structure, offers insights into the potential solid-state properties of 2-(4-tert-Butylcyclohexyl)acetic Acid, including its hydrogen bonding network and crystal packing (Wani et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific transformations, are crucial for understanding the applications and handling of 2-(4-tert-Butylcyclohexyl)acetic Acid. The DMAP-catalyzed acetylation of alcohols illustrates a reaction mechanism that might be applicable to the functionalization of 2-(4-tert-Butylcyclohexyl)acetic Acid, providing a pathway for its modification and use in further chemical syntheses (Xu et al., 2005).

Scientific Research Applications

Environmental Fate and Effects of Oxo-Process Chemicals

  • The environmental fate and aquatic effects of oxo-process chemicals, including those similar in structure or function to 2-(4-tert-butylcyclohexyl)acetic Acid, have been extensively studied. These chemicals are utilized in manufacturing processes requiring enclosed equipment, which limits environmental releases primarily to volatilization during handling, use, or transport. The environmental impact assessment reveals that such compounds, due to their solubility and volatility, would bind less to soil and sediment compared to other compounds. They are readily biodegradable, undergo rapid photo-oxidation in the atmosphere, and any residues in water pose negligible threat to aquatic life, showing generally low concern for fish, invertebrates, algae, and microorganisms (Staples, 2001).

Applications in Industrial Cleaning and Corrosion Inhibition

  • Organic acid vapors, including acetic acid, have been reviewed for their effects on the corrosion of copper, demonstrating the relevance in industrial cleaning and maintenance of metal equipment. The study indicates the varying degrees of corrosiveness among different organic acids, emphasizing the significance of understanding specific acid behaviors for effective application in industrial contexts (Bastidas & La Iglesia, 2007).

Role in Acidizing Operations for Oil and Gas Extraction

  • Organic acids, including acetic acid, have been highlighted for their roles in acidizing operations within carbonate and sandstone formations, essential for enhancing oil and gas extraction. The review discusses the utilization of weaker and less corrosive organic acids as alternatives to traditional hydrochloric acid to avoid issues like high dissolving power, high corrosion rate, and lack of penetration, particularly at high temperatures. This application showcases the importance of organic acids in improving the efficiency and safety of extraction processes (Alhamad et al., 2020).

Biotechnological and Pharmaceutical Applications

  • Acetic acid's role extends to biotechnological and pharmaceutical fields, where its derivatives are explored for various applications, including microbial fermentation and the production of volatile fatty acids. These studies underscore the potential of acetic acid and its derivatives in creating renewable, sustainable, and environmentally friendly alternatives to petroleum-based products, showcasing their significance in the development of green chemistry and sustainable industrial practices (Bhatia & Yang, 2017).

Safety And Hazards

Users are advised to keep away from heat, sparks, open flames, and hot surfaces . It is recommended to use personal protective equipment as required and to use the product in areas with adequate ventilation . Eating, drinking, or smoking while using this product is not recommended .

Future Directions

Cis and trans forms of 4-tert-butylcyclohexyl acetate are widely used as a perfume for cosmetics including soaps . It may be used in the preparation of high loading fragrance encapsulation based on a polymer blend of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol) .

properties

IUPAC Name

2-(4-tert-butylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEERPCZVXPLDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234843, DTXSID301347034
Record name trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylcyclohexyl)acetic Acid

CAS RN

28125-18-0, 105906-07-8
Record name trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexaneacetic acid, 4-(1,1-dimethylethyl)-, trans
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URL https://echa.europa.eu/information-on-chemicals
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Record name 4-tert-Butylcyclohexyl acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(4-tert-Butylcyclohexyl)acetic acid methyl ester (9.81 g, 46.5 mmol) was dissolved in methanol 950 ml) and cooled on an ice bath. 2M Sodium hydroxide solution (50 ml, 100 mmol) was added with stirring. When addition was complete the reaction mixture was allowed to warm to room temperature and was stirred overnight. The methanol was evaporated in vacuo and the remaining aqueous phase was acidified to pH1 with 1M hydrochloric acid. The aqueous phase was then extracted with ethyl acetate(3x). The organic extracts were combined, dried over magnesium sulphate, filtered and evaporated to give a white solid, (8.66 g, 94%). 1H-NMR δ (CDCl3) (as a mixture of cis-trans isomers), 2.43 (0.1 H, d, J=8Hz), 2.24 (0.9H, d, J =7 Hz), 1.92-1.47 (5H, m), 1.18-0.90 (5H, m) and 0.87 (9H, s).
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50 mL
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Synthesis routes and methods II

Procedure details

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